

Check Availability & Pricing

# Reasons for the discontinuation of flubentylosin development

Author: BenchChem Technical Support Team. Date: December 2025



# Flubentylosin Development: A Technical Support Center

Disclaimer: The development of flubentylosin (also known as **ABBV-4083** or TylAMac) was discontinued. This information is for research and informational purposes only.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the development and subsequent discontinuation of flubentylosin, a former drug candidate for the treatment of onchocerciasis.

### **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of flubentylosin development?

The development of flubentylosin was terminated due to unfavorable efficacy results in a Phase II proof-of-concept clinical trial.[1] While the drug was reported to be well-tolerated by patients, it did not meet the predefined endpoints for effectiveness against Onchocerca volvulus infection.[1]

Q2: What was the proposed mechanism of action for flubentylosin?

Flubentylosin is a derivative of the macrolide antibiotic tylosin.[1] Its intended mechanism of action was to target and eliminate Wolbachia, an endosymbiotic bacterium essential for the growth, development, reproduction, and survival of filarial worms like Onchocerca volvulus.[1]



The depletion of Wolbachia was expected to lead to the death of the adult worms, offering a macrofilaricidal treatment.[1]

Q3: What were the key findings from the Phase I clinical trials?

Phase I studies in healthy volunteers demonstrated that flubentylosin was safe and well-tolerated. These studies included single and multiple ascending dose evaluations, as well as a food-effect study. The maximum tolerated dose was established, and a dose and dosing regimen were identified for progression to Phase II studies.

Q4: Where can I find information on the clinical trial protocols?

Detailed protocols for the Phase I and the discontinued Phase II trials are summarized in the "Experimental Protocols" section of this document. The Phase II trial was registered as DNDi-TYL-01 and AbbVie Protocol B18-894.

### **Troubleshooting Guide for Researchers**

This guide addresses potential questions from researchers working on similar anti-Wolbachia therapies.



### Troubleshooting & Optimization

Check Availability & Pricing

| Issue/Question                                                                         | Potential Explanation/Guidance                                                                                                                                                                                                                                                                                                                                                                                                                        |
|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| My anti-Wolbachia compound shows good invitro activity but fails in vivo.              | This could be due to a variety of factors including poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), insufficient tissue penetration to reach the filarial worms, or the in-vitro model not accurately reflecting the in-vivo environment. It is crucial to conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) modeling, as was done for flubentylosin, to predict efficacious exposures.                     |
| Difficulty in establishing a clear dose-response relationship for Wolbachia depletion. | The kinetics of Wolbachia depletion can be complex and may be both dose- and treatment duration-dependent. Consider adaptive trial designs, similar to the planned Phase II for flubentylosin, to explore different dosing regimens. Surrogate endpoints, such as the percentage of live female adult worms without Wolbachia, can be valuable in early-phase trials.                                                                                 |
| Observed liver enzyme elevations with a macrolide-based compound.                      | Macrolide antibiotics have been associated with liver injury. In the Phase I study of flubentylosin, reversible asymptomatic elevations in liver enzymes (ALT and AST) were observed at higher doses. This was hypothesized to be related to the maximum plasma concentration (Cmax). Strategies to mitigate this could include formulating the drug to reduce Cmax while maintaining overall exposure (AUC) or exploring different dosing schedules. |
| Lack of translation from preclinical efficacy to clinical efficacy.                    | While flubentylosin showed a robust anti-<br>Wolbachia effect in in-vivo models, this did not<br>translate to the desired efficacy in the Phase II<br>trial. This highlights the challenge of preclinical<br>models for filarial diseases. Researchers should<br>critically evaluate the predictive validity of their                                                                                                                                 |



animal models and consider using more than one model to build a stronger case for clinical translation.

# Data Presentation Phase I Clinical Trial: Safety and Pharmacokinetics

The Phase I studies for flubentylosin provided key safety and pharmacokinetic data. Below is a summary of the reported adverse events and pharmacokinetic parameters.

Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in Phase I Studies

| Adverse Event | Frequency in Flubentylosin-Treated Subjects |  |
|---------------|---------------------------------------------|--|
| Nausea        | 10% (8/78)                                  |  |
| Headache      | 8% (6/78)                                   |  |

Note: Data is aggregated from a study involving 78 healthy adult subjects exposed to flubentylosin.

Table 2: Key Pharmacokinetic Parameters of Flubentylosin (Single Dose)



| Dose    | Cmax (ng/mL)       | Tmax (hr) | AUC<br>(ng·hr/mL)  | t½ (hr)            |
|---------|--------------------|-----------|--------------------|--------------------|
| 40 mg   | Data not specified | ~1-2      | Data not specified | < 4                |
| 100 mg  | Data not specified | ~1-2      | Data not specified | < 4                |
| 200 mg  | Data not specified | ~1-2      | Data not specified | < 4                |
| 400 mg  | Data not specified | ~1-2      | Data not specified | < 4                |
| 1000 mg | Data not specified | ~1-2      | Data not specified | Data not specified |

Cmax and AUC increased in a more than dose-proportional manner.

# Experimental Protocols Phase II Proof-of-Concept Study (DNDi-TYL-01) Discontinued

Objective: To investigate the safety, tolerability, efficacy, and pharmacokinetics of flubentylosin (ABBV-4083) in individuals with Onchocerca volvulus infection.

Study Design: A Phase II, randomized, double-blind, parallel-group, proof-of-concept trial. The study was designed in two parts:

- Part 1: To establish proof-of-concept for flubentylosin in onchocerciasis by assessing the
  depletion of Wolbachia in adult female worms. This part was also intended to evaluate the
  activity of flubentylosin in combination with albendazole.
- Part 2: This part was planned to use a clinically relevant endpoint of depletion of skin microfilaria at Month 24 to identify the preferred regimen for Phase III trials.



Primary Efficacy Endpoint (Part 1): The proportion of live female adult worms without Wolbachia at 6 months post-treatment, as determined by immunohistology.

Secondary Efficacy Endpoints (Included):

- Proportion of dead female adult worms.
- Embryogram data (assessment of embryogenesis in adult female worms).
- · Change in skin microfilarial density from baseline.

Treatment Arms (Planned for Part 1): The study intended to evaluate flubentylosin administered for 7 or 14 days, both alone and in combination with albendazole, against a control arm.

Inclusion Criteria (Abbreviated):

- Adults aged 18 to 65 years with a diagnosis of Onchocerca volvulus infection.
- Presence of at least one palpable subcutaneous nodule.
- Demonstrated microfilariae in skin snips.

Exclusion Criteria (Abbreviated):

- · Pregnancy or breastfeeding.
- · Co-infection with Loa loa at high densities.
- Severe systemic diseases.
- Known hypersensitivity to macrolides or albendazole.

# Visualizations Signaling Pathway and Drug Target

Caption: Mechanism of action of flubentylosin targeting Wolbachia.



## Flubentylosin Development and Discontinuation Workflow



Click to download full resolution via product page

Caption: Workflow of flubentylosin's clinical development.

### **Logical Relationship for Discontinuation**





Click to download full resolution via product page

Caption: Key factors leading to the discontinuation decision.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Flubentylosin | DNDi [dndi.org]
- To cite this document: BenchChem. [Reasons for the discontinuation of flubentylosin development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324188#reasons-for-the-discontinuation-of-flubentylosin-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com